Broad-Spectrum Radiometal Compatibility: DOTA vs. NOTA Chelator Comparison
The DOTA macrocyclic framework within 2-[4-[2-[[(5S)-6-amino... enables stable coordination of both diagnostic positron emitters (⁶⁸Ga) and therapeutic beta/gamma emitters (¹⁷⁷Lu, ⁹⁰Y) within the same molecular scaffold. This octadentate chelation capability contrasts with the hexadentate NOTA chelator, which, while offering faster room-temperature labeling with ⁶⁸Ga, lacks the coordination geometry required for stable complexation of larger therapeutic radiometals such as ¹⁷⁷Lu and ⁹⁰Y [1]. In a direct comparative study of ⁶⁴Cu-labeled PSMA-targeting conjugates, the DOTA-based tracer demonstrated superior tumor retention at 24 hours post-injection compared to the NOTA-based counterpart, though this was accompanied by higher hepatic uptake; the NOTA chelator exhibited greater in vivo kinetic stability specifically for ⁶⁴Cu, resulting in reduced hepatic accumulation [2]. For procurement decisions, the choice of DOTA over NOTA hinges on whether the intended application requires a single chelator platform capable of supporting both imaging and therapeutic radionuclides—a theranostic workflow advantage that NOTA cannot provide [3].
| Evidence Dimension | Radiometal compatibility and in vivo biodistribution |
|---|---|
| Target Compound Data | DOTA: Compatible with ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y, ¹¹¹In, ⁶⁴Cu; 24h tumor retention superior for ⁶⁴Cu-DOTA-PSMA-3Q vs. NOTA |
| Comparator Or Baseline | NOTA: Compatible with ⁶⁸Ga and ⁶⁴Cu only; higher kinetic stability for ⁶⁴Cu in vivo, lower liver uptake; lacks compatibility with ¹⁷⁷Lu and ⁹⁰Y |
| Quantified Difference | DOTA demonstrated better tumor retention at 24 h post-injection; NOTA showed lower liver uptake for ⁶⁴Cu conjugates |
| Conditions | Preclinical PET/CT imaging in murine models of prostate cancer (PSMA-targeting) and anti-mesothelin sdAb A1-His conjugates |
Why This Matters
For theranostic radiopharmacy procurement, DOTA enables a single peptide conjugate to serve as both diagnostic imaging agent (when labeled with ⁶⁸Ga) and therapeutic agent (when labeled with ¹⁷⁷Lu or ⁹⁰Y), simplifying regulatory documentation, reducing synthesis cost, and ensuring identical pharmacokinetics for paired diagnostic-therapeutic applications.
- [1] Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His. Eur J Nucl Med Mol Imaging. 2025. View Source
- [2] Comparison of ⁶⁴Cu-DOTA-PSMA-3Q and ⁶⁴Cu-NOTA-PSMA-3Q utilizing NOTA and DOTA as bifunctional chelators in prostate cancer: preclinical assessment and preliminary clinical PET/CT imaging. Eur J Nucl Med Mol Imaging. 2025. View Source
- [3] DOTA offers several advantages including exceptional in vivo stability, a wide range of bifunctional DOTA derivatives and vector conjugates, and the possibility of complexing both imaging and therapeutic radiometals within the same framework. 2025. View Source
